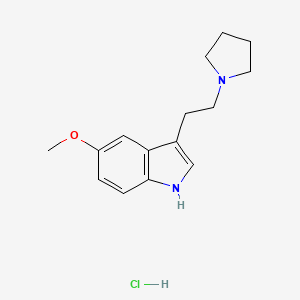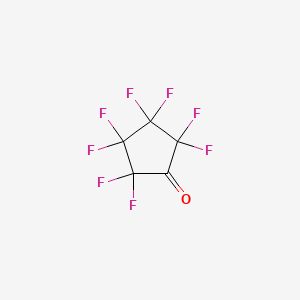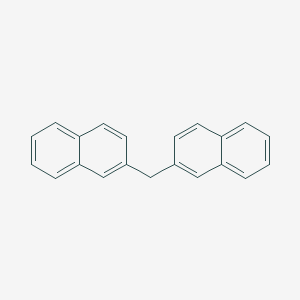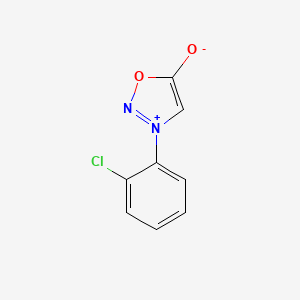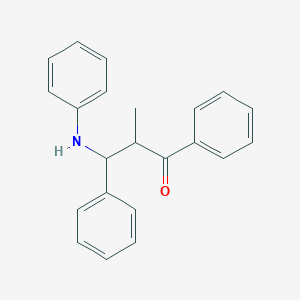![molecular formula C32H46N2O2 B14747986 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione CAS No. 567-90-8](/img/structure/B14747986.png)
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,33-diazanonacyclo[1810222,503,1604,1306,11017,31021,26028,32]tetratriacontane-12,27-dione is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a large, multi-cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione typically involves multi-step organic reactions. One common method involves the reaction of cyclam (1,4,8,11-tetraazacyclotetradecane) with toluene-p-sulfonylazetidine, which provides a means for appending a 3-toluene-p-sulfonylaminopropane unit to each of the four nitrogen atoms in high yield . This intermediate can then be further reacted under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chelating agent, binding to metal ions and affecting their biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,11,17,24,29,32-Hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane
- 1,5,9,12,16,20,24,27-octaazatricyclo[18.10.2.25,16]tetratriacontane
Uniqueness
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione is unique due to its specific arrangement of nitrogen atoms and the large, multi-cyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
567-90-8 |
|---|---|
Formule moléculaire |
C32H46N2O2 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione |
InChI |
InChI=1S/C32H46N2O2/c35-31-19-7-3-1-5-17(19)29-27-21(31)11-9-15-24-14-34-30-18-6-2-4-8-20(18)32(36)22-12-10-16(26(24)28(22)30)23(13-33-29)25(15)27/h15-30,33-34H,1-14H2 |
Clé InChI |
UOJPJUQHIRCEGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3C4C(C2=O)CCC5C4C(CN3)C6CCC7C8C6C5CNC8C9CCCCC9C7=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


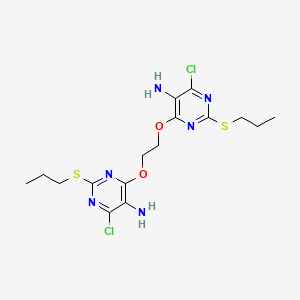
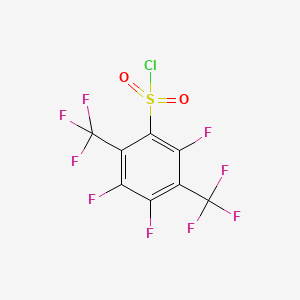
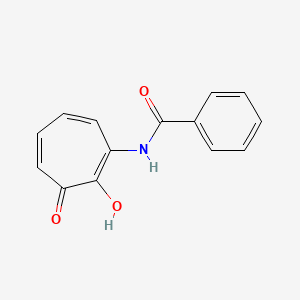
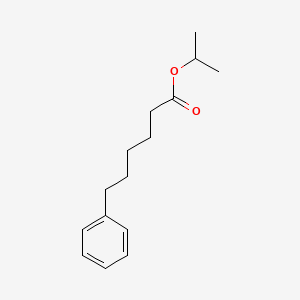
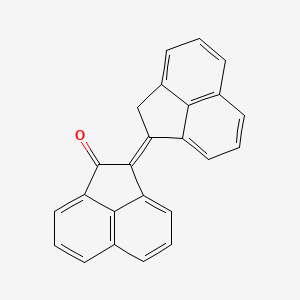
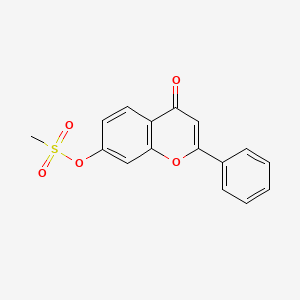
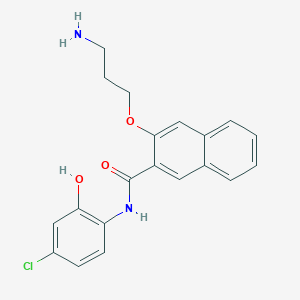
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
